molecular formula C20H15BrO3S B13140434 (4-Bromo-9H-fluoren-9-yl)methylbenzenesulfonate

(4-Bromo-9H-fluoren-9-yl)methylbenzenesulfonate

Cat. No.: B13140434
M. Wt: 415.3 g/mol
InChI Key: SMEQYKVXXNLRLE-UHFFFAOYSA-N
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Description

“(4-Bromo-9H-fluoren-9-yl)methylbenzenesulfonate” is a chemical compound with the following molecular formula:

C20H16BrNO2S\text{C}_{20}\text{H}_{16}\text{BrNO}_2\text{S}C20​H16​BrNO2​S

. It belongs to the class of sulfonates and contains a fluorene core substituted with a bromine atom and a methylbenzenesulfonate group.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One possible route is the bromination of 9H-fluorene followed by the introduction of the methylbenzenesulfonate group. Specific reaction conditions and reagents would be needed for each step.

Industrial Production: While detailed industrial production methods are not widely available, research laboratories may synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactivity: “(4-Bromo-9H-fluoren-9-yl)methylbenzenesulfonate” can undergo various chemical reactions:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation/Reduction Reactions: Depending on reaction conditions, it may undergo oxidation or reduction.

    Acid-Base Reactions: The sulfonate group can participate in acid-base reactions.

Common Reagents and Major Products:

    Bromination: Bromine or N-bromosuccinimide (NBS) can introduce the bromine atom.

    Sulfonation: Sulfuric acid or chlorosulfonic acid can add the sulfonate group.

    Base-Catalyzed Hydrolysis: This may yield the corresponding phenol.

Scientific Research Applications

Chemistry:

    Fluorescent Probes: The fluorene core can serve as a fluorescent probe in analytical chemistry.

    Organic Synthesis: Researchers may use it as a building block for more complex molecules.

Biology and Medicine:

    Biological Imaging: Fluorescent derivatives could be used for cellular imaging.

    Drug Development: The compound’s unique structure may inspire drug design.

Industry:

    Materials Science:

Mechanism of Action

The exact mechanism of action for “(4-Bromo-9H-fluoren-9-yl)methylbenzenesulfonate” remains an area of study. It likely interacts with specific molecular targets or pathways, but further research is needed.

Comparison with Similar Compounds

    9-Bromo-9H-fluorene:

    N-(3-Bromo-benzylidene)-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine:

Remember that this compound’s uniqueness lies in its combination of fluorene, bromine, and sulfonate moieties

Properties

Molecular Formula

C20H15BrO3S

Molecular Weight

415.3 g/mol

IUPAC Name

(4-bromo-9H-fluoren-9-yl)methyl benzenesulfonate

InChI

InChI=1S/C20H15BrO3S/c21-19-12-6-11-17-18(15-9-4-5-10-16(15)20(17)19)13-24-25(22,23)14-7-2-1-3-8-14/h1-12,18H,13H2

InChI Key

SMEQYKVXXNLRLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OCC2C3=C(C4=CC=CC=C24)C(=CC=C3)Br

Origin of Product

United States

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